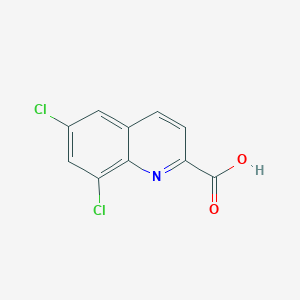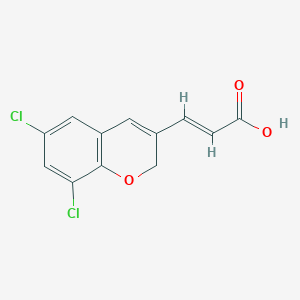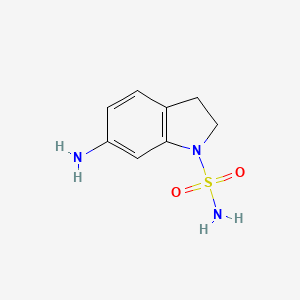
4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that contains both chlorine and iodine atoms. This compound is part of the triazine family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the thiophene ring adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Bromine (Br2), iodine monochloride (ICl)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), copper iodide (CuI)
Major Products
Substitution Products: Various substituted triazines and thiophenes
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Dihydrothiophenes
Coupling Products: Biaryl and heteroaryl compounds
Scientific Research Applications
4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, inflammation, and microbial infections.
Agriculture: The compound can be used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.
Material Science: It can be utilized in the synthesis of advanced materials such as organic semiconductors and conductive polymers.
Biological Research: The compound can serve as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The presence of halogen atoms can enhance its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(3-bromothiophen-2-yl)-1,3,5-triazin-2-amine
- 4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine
- 4-Chloro-6-(3-methylthiophen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
4-Chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance its interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C7H4ClIN4S |
|---|---|
Molecular Weight |
338.56 g/mol |
IUPAC Name |
4-chloro-6-(3-iodothiophen-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4ClIN4S/c8-6-11-5(12-7(10)13-6)4-3(9)1-2-14-4/h1-2H,(H2,10,11,12,13) |
InChI Key |
PWPJWIFYZUOANX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1I)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202116.png)
![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13202130.png)





methyl}-3-methylbutanoic acid](/img/structure/B13202159.png)
